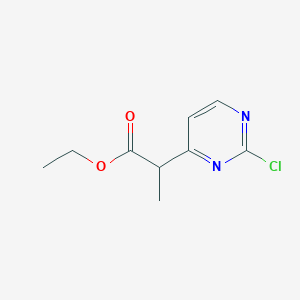
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate is an organic compound with a molecular formula of C9H11ClN2O2 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloropyrimidin-4-yl)propanoate typically involves the reaction of 2-chloropyrimidine with ethyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-(2-chloropyrimidin-4-yl)propanoic acid.
Reduction: Alcohol or amine derivatives.
Oxidation: Various oxidized products depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-chloropyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate can be compared with other pyrimidine derivatives, such as:
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but lacking the ester group.
Ethyl 2-(4-chloropyrimidin-2-yl)propanoate: A positional isomer with the chlorine atom at a different position on the pyrimidine ring.
Ethyl 2-(2-bromopyrimidin-4-yl)propanoate: A bromine-substituted analogue with potentially different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the ester and chlorine functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11ClN2O2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-8(13)6(2)7-4-5-11-9(10)12-7/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
MIGHKVZCOULQLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C1=NC(=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
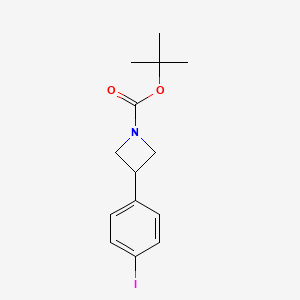
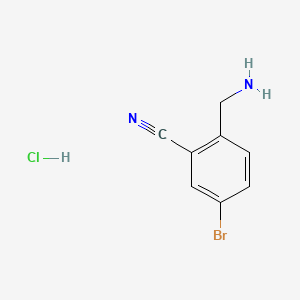
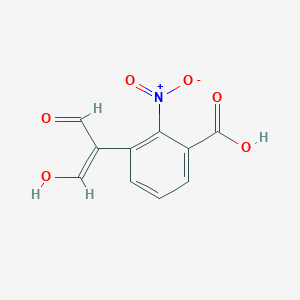

![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)

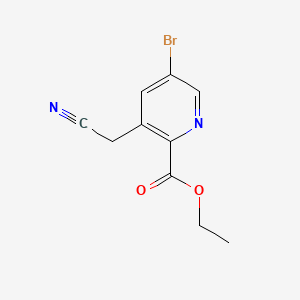

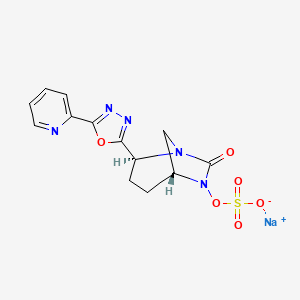
![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
